2-(Diphenylphosphino)-N-methylbenzenemethaneamine
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Overview
Description
2-(Diphenylphosphino)-N-methylbenzenemethaneamine is an organophosphorus compound that features a phosphine group attached to a benzene ring, which is further connected to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphino)-N-methylbenzenemethaneamine typically involves the reaction of diphenylphosphine with a suitable benzylamine derivative. One common method is the nucleophilic substitution reaction where diphenylphosphine reacts with N-methylbenzylamine in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylphosphino)-N-methylbenzenemethaneamine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chloromethane can be used for substitution reactions.
Major Products Formed
Oxidation: Diphenylphosphine oxide derivatives.
Reduction: Modified amine or phosphine derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
2-(Diphenylphosphino)-N-methylbenzenemethaneamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Diphenylphosphino)-N-methylbenzenemethaneamine involves its interaction with molecular targets through its phosphine and amine groups. These functional groups can coordinate with metal centers in catalytic processes, facilitating various chemical transformations. Additionally, the compound can form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene: A related compound with a ferrocene backbone, commonly used as a ligand in homogeneous catalysis.
Bis(diphenylphosphino)methane: Another similar compound with two diphenylphosphino groups attached to a methane backbone.
Uniqueness
2-(Diphenylphosphino)-N-methylbenzenemethaneamine is unique due to its specific combination of phosphine and amine functional groups attached to a benzene ring. This structure provides distinct reactivity and coordination properties, making it valuable in various applications, particularly in catalysis and materials science.
Properties
IUPAC Name |
1-(2-diphenylphosphanylphenyl)-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20NP/c1-21-16-17-10-8-9-15-20(17)22(18-11-4-2-5-12-18)19-13-6-3-7-14-19/h2-15,21H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSMJLPGNPOWCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20NP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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